molecular formula C17H21N3O2S B6474609 N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640819-47-0

N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6474609
CAS No.: 2640819-47-0
M. Wt: 331.4 g/mol
InChI Key: CDMNRPASFAZYTR-UHFFFAOYSA-N
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Description

N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a quinoline ring, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with cyclopropanesulfonyl chloride to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions and improve yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. Additionally, green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the piperidine ring may interact with protein receptors. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
  • N-[1-(quinolin-2-yl)piperidin-2-yl]cyclopropanesulfonamide
  • N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Uniqueness

N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the cyclopropanesulfonamide group enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1-quinolin-2-ylpiperidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-23(22,15-8-9-15)19-14-5-3-11-20(12-14)17-10-7-13-4-1-2-6-16(13)18-17/h1-2,4,6-7,10,14-15,19H,3,5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMNRPASFAZYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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